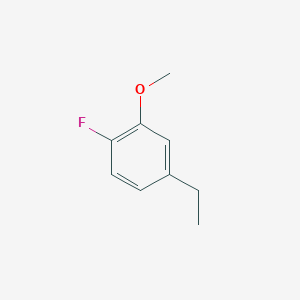

4-Ethyl-1-fluoro-2-methoxybenzene

Description

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

4-ethyl-1-fluoro-2-methoxybenzene |

InChI |

InChI=1S/C9H11FO/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6H,3H2,1-2H3 |

InChI Key |

WQJKYPARVGMVFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)F)OC |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

4-Ethyl-1-fluoro-2-methoxybenzene serves as a crucial building block in the synthesis of more complex organic compounds. Its ability to undergo various reactions such as nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions makes it versatile in synthetic chemistry.

Table 1: Synthetic Reactions Involving 4-Ethyl-1-fluoro-2-methoxybenzene

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | DMF, KCO, room temperature | Ethyl derivatives |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., halogens), catalysts | Fluorinated products |

| Cross-Coupling | Pd-catalyzed reactions | Biaryl compounds |

Pharmaceutical Applications

While specific biological activity data for 4-Ethyl-1-fluoro-2-methoxybenzene is limited, compounds with similar structures often exhibit significant biological interactions. The fluoro and methoxy groups can influence binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.

Case Study: Potential Biological Interactions

Research indicates that fluorinated aromatic compounds can enhance metabolic stability and bioavailability in drug design. For instance, studies on fluorobenzene derivatives have shown that the introduction of a fluoro group can improve the pharmacokinetic properties of drugs by modulating their interaction with biological targets .

Agrochemical Applications

The compound may also find applications in agrochemicals due to its structural features that can affect herbicidal or pesticidal activity. The unique combination of ethyl, fluoro, and methoxy groups may enhance the efficacy of active ingredients in agricultural formulations.

Table 2: Comparative Analysis of Similar Compounds

| Compound | Structure | Application Area |

|---|---|---|

| 4-Fluoro-2-methoxybenzene | CHFO | Pharmaceuticals |

| 4-Ethyl-1-fluorobenzene | CHF | Agrochemicals |

| 4-Methoxy-1-fluorobenzene | CHF | Specialty chemicals |

Research and Development

Ongoing research is essential for understanding the full potential of 4-Ethyl-1-fluoro-2-methoxybenzene in various applications. Interaction studies involving this compound are crucial for elucidating its reactivity and potential biological effects. The fluoro group can engage in hydrogen bonding and other non-covalent interactions, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below compares 4-Ethyl-1-fluoro-2-methoxybenzene with structurally related benzene derivatives:

Key Observations:

Positional Isomerism: The interchange of fluoro and methoxy groups (e.g., 4-Ethyl-1-fluoro-2-methoxybenzene vs.

Functional Group Impact :

- Nitro Group : The addition of a nitro group in 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene increases molecular weight (215.18 vs. 154.18) and likely enhances electrophilic substitution reactivity, making it suitable for pesticide precursors .

- Ethyl vs. Allyloxy : Substituting ethyl with allyloxy (e.g., 1-Allyloxy-2-methoxybenzene) introduces unsaturation, altering polarity and stability .

Preparation Methods

Regioselective Fluorination Precursor Design

The synthesis of 4-Ethyl-1-fluoro-2-methoxybenzene often begins with a pre-functionalized benzene derivative to direct subsequent substitutions. A common precursor is 3-ethyl-4-methoxyacetophenone, where the acetyl group acts as a directing group for fluorination at the ortho position. Nitration of this precursor using fuming nitric acid (HNO₃) at 0–5°C introduces a nitro group para to the acetyl, forming 1-(5-fluoro-2-nitrophenyl)ethanone. This step achieves 85–90% conversion under optimized mass ratios of HNO₃ to precursor (5.0–8.0:1).

Reductive Alkylation for Ethyl Group Installation

Ketone Reduction and Iodination

The patented industrial route reduces 1-(5-fluoro-2-nitrophenyl)ethanone to 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene using sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol at 20°C. Subsequent iodination with triphenylphosphine (PPh₃) and iodine in dichloromethane replaces the hydroxyl group with iodine, forming 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. This intermediate undergoes a second reduction with NaBH₄ to yield 2-ethyl-4-fluoro-1-nitrobenzene, which is demethylated and remethylated to adjust substituent positions.

Catalytic Hydrogenation

Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and ammonium formate in ethanol reduces nitro groups to amines, which are diazotized and replaced with hydrogen or fluorine. While effective for small-scale synthesis, this method faces challenges in catalyst recovery and nitro group selectivity.

Halogenation and Methoxy Group Optimization

Nucleophilic Aromatic Substitution

Methoxy group introduction via nucleophilic substitution typically employs methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). For example, 4-ethyl-1-fluoro-2-hydroxybenzene reacts with CH₃I at 80°C for 12 hours, achieving 75–80% methylation.

Ullmann Coupling for Methoxy Retention

Copper-catalyzed Ullmann coupling preserves methoxy groups during synthesis. In one protocol, 4-ethyl-1-fluoro-2-iodobenzene reacts with sodium methoxide (NaOCH₃) in the presence of CuI and 1,10-phenanthroline at 110°C, yielding the target compound with 70% efficiency.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

Industrial-Scale Purification Techniques

Q & A

Q. What are the critical safety considerations for handling 4-Ethyl-1-fluoro-2-methoxybenzene in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Respiratory protection (e.g., N95 masks) is advised if vapor or dust is generated .

- Ventilation: Work in a fume hood or under local exhaust ventilation to minimize inhalation risks .

- Storage: Store in a cool, dry place away from strong acids, bases, and oxidizing agents, as these may trigger hazardous reactions (e.g., toxic fume release) .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What synthetic strategies are recommended for preparing 4-Ethyl-1-fluoro-2-methoxybenzene?

Methodological Answer: While direct synthesis data is limited, analogous compounds suggest:

- Friedel-Crafts Alkylation: Introduce the ethyl group via AlCl₃-catalyzed reaction on 1-fluoro-2-methoxybenzene. Optimize temperature (40–60°C) to minimize side reactions like demethylation .

- Electrophilic Fluorination: Use Selectfluor® or DAST to introduce fluorine at the para position after methoxy and ethyl groups are positioned .

- Validation: Confirm regioselectivity via GC-MS and NMR, noting characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; ethyl CH₃ at δ 1.2–1.4 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 4-Ethyl-1-fluoro-2-methoxybenzene in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Electronic Effects: The methoxy group (-OCH₃) is strongly activating (ortho/para-directing), while fluorine (-F) is weakly deactivating (meta-directing). The ethyl group (-CH₂CH₃) is weakly activating via inductive effects.

- Steric Effects: Ethyl and methoxy groups at positions 2 and 4 create steric hindrance, favoring substitution at less hindered sites (e.g., position 5 or 6).

- Experimental Design:

- Perform nitration (HNO₃/H₂SO₄) and monitor product distribution via HPLC.

- Compare with computational models (e.g., DFT calculations) to predict regioselectivity .

- Data Interpretation: Contradictions between experimental and computational results may arise from solvent polarity or transition-state stabilization not accounted for in models .

Q. How can researchers resolve contradictions in spectroscopic data for 4-Ethyl-1-fluoro-2-methoxybenzene derivatives?

Methodological Answer:

- NMR Analysis:

- Use ¹H-¹³C HSQC to assign overlapping signals (e.g., ethyl vs. methoxy protons).

- Compare coupling constants (e.g., ³J for ortho-F and methoxy groups) to confirm substitution patterns .

- Mass Spectrometry: Employ high-resolution MS (HRMS) to distinguish between isomers with similar fragmentation patterns.

- Case Study: If a synthetic derivative shows unexpected IR carbonyl peaks, assess for oxidation byproducts (e.g., quinone formation) via TLC or X-ray crystallography .

Q. What strategies are recommended for assessing the environmental impact of 4-Ethyl-1-fluoro-2-methoxybenzene given limited ecotoxicological data?

Methodological Answer:

- QSAR Modeling: Use quantitative structure-activity relationship (QSAR) tools to predict biodegradability and toxicity based on structural analogs (e.g., ethylbenzene or fluorinated aromatics) .

- Microcosm Studies: Evaluate soil mobility and microbial degradation in controlled lab environments. Monitor metabolites via LC-MS .

- Read-Across Analysis: Leverage data from structurally similar compounds (e.g., 1-fluoro-4-methoxybenzene) to estimate bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.